molecular formula C19H23FN6O B2985773 7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415634-94-3

7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2985773
CAS RN: 2415634-94-3
M. Wt: 370.432
InChI Key: ZYDRYLAMJIWYIV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a quinazolinone, a triazole, and a piperidine . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The quinazolinone and triazole rings are aromatic and planar, while the piperidine ring is a saturated six-membered ring. The fluoro and methyl groups would also affect the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinazolinone and triazole rings, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The piperidine ring could undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar groups (like the fluoro group) could affect its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole derivatives, for example, are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and similar compounds. This could include testing their effects in biological systems, optimizing their structures for increased activity, and investigating their mechanisms of action .

properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O/c1-14-23-18-12-16(20)2-3-17(18)19(27)25(14)13-15-4-8-24(9-5-15)10-11-26-21-6-7-22-26/h2-3,6-7,12,15H,4-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDRYLAMJIWYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CCN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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